Eltrombopag -

Eltrombopag

Catalog Number: EVT-287415
CAS Number:
Molecular Formula: C25H22N4O4
Molecular Weight: 442.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eltrombopag is a synthetic, non-peptide, small-molecule thrombopoietin receptor agonist. It acts as a thrombopoietic agent, stimulating the production of platelets. Eltrombopag is a significant research tool for investigating platelet production, immune thrombocytopenia (ITP), and other thrombocytopenic conditions. [], []

Future Directions

8.2. Biomarker Identification: Identifying biomarkers that predict response to eltrombopag therapy could improve patient selection and treatment outcomes. []

Romiplostim

  • Compound Description: Romiplostim is a peptibody thrombopoietin receptor agonist (TPO-RA) that stimulates thrombopoiesis by mimicking the biological activity of thrombopoietin . It is a fusion protein consisting of human immunoglobulin IgG1 Fc domain linked to a peptide that activates the thrombopoietin receptor.
  • Relevance: Similar to Eltrombopag, Romiplostim is used for treating immune thrombocytopenia (ITP) . It also acts on the thrombopoietin receptor but utilizes a different mechanism, making it a structurally distinct alternative. Research suggests that some patients who respond poorly to Eltrombopag may benefit from Romiplostim and vice-versa , highlighting the clinical relevance of understanding the nuanced differences between these TPO-RAs.

Recombinant human thrombopoietin (rhTPO)

  • Compound Description: rhTPO is a recombinant form of the naturally occurring human thrombopoietin, a key regulator of megakaryopoiesis and platelet production .
  • Relevance: rhTPO, like Eltrombopag, stimulates platelet production but acts directly as an agonist of the thrombopoietin receptor . It was a predecessor to second-generation TPO-RAs like Eltrombopag and laid the groundwork for understanding the therapeutic potential of targeting the thrombopoietin receptor. While effective, rhTPO has a shorter half-life compared to Eltrombopag and requires parenteral administration , highlighting the advantages of Eltrombopag's oral bioavailability.
  • Compound Description: PEG-rHuMGDF was a first-generation thrombopoietic agent designed to stimulate platelet production . This compound was structurally similar to rhTPO but was modified with polyethylene glycol to enhance its half-life.

Rosuvastatin

  • Compound Description: Rosuvastatin is a member of the statin drug class, primarily used to lower cholesterol levels in the blood .
  • Relevance: This compound is not structurally related to Eltrombopag but is relevant due to potential drug-drug interactions. Studies indicate that Eltrombopag can increase plasma rosuvastatin exposure by inhibiting drug transporters like OATP1B1 and BCRP . This interaction necessitates careful dose adjustments when these two medications are co-administered to avoid potential toxicity.

Corticosteroids (e.g., Prednisolone, Methylprednisolone)

  • Compound Description: Corticosteroids are a class of steroid hormones that have potent immunosuppressive and anti-inflammatory effects .
  • Relevance: Corticosteroids are frequently used as a first-line treatment for ITP, often before considering TPO-RAs like Eltrombopag . While they can be effective in increasing platelet counts in the short term, their long-term use is often limited by side effects. Eltrombopag offers an alternative treatment option for patients who fail to respond adequately to corticosteroids or experience significant side effects.

Intravenous Immunoglobulin (IVIg)

  • Compound Description: IVIg is a blood product prepared from pooled human plasma containing a broad spectrum of immunoglobulin G (IgG) antibodies .
  • Relevance: IVIg, similar to Eltrombopag, can increase platelet counts in ITP patients, but through a different mechanism. It is often used as a short-term treatment option for acute bleeding episodes or before surgery in patients with ITP . Eltrombopag, on the other hand, offers a more sustained platelet response and a convenient oral administration route, making it a suitable alternative for long-term management of ITP.

Cyclosporine A (CsA)

  • Compound Description: Cyclosporine A (CsA) is an immunosuppressant drug commonly used in organ transplantation and for treating autoimmune diseases .
  • Relevance: CsA is often used in combination with Antithymocyte Globulin (ATG) as part of the standard immunosuppressive therapy (IST) regimen for severe aplastic anemia (SAA) . Studies have investigated the efficacy of adding Eltrombopag to IST, showing improved response rates and hematologic recovery . This combination approach highlights the potential of Eltrombopag to enhance the effectiveness of existing SAA therapies.

Antithymocyte Globulin (ATG)

  • Compound Description: Antithymocyte Globulin (ATG) is an immunosuppressive agent used to treat aplastic anemia and prevent graft-versus-host disease after organ transplantation . It works by targeting and depleting T lymphocytes.
  • Relevance: ATG, often in conjunction with CsA, constitutes the standard IST for SAA. Research indicates that combining Eltrombopag with IST can lead to faster and more frequent hematologic responses compared to IST alone . This finding underscores the potential of Eltrombopag to improve outcomes for SAA patients, particularly those who may not be eligible for or fail to respond to IST alone.
Overview

Eltrombopag is an oral, non-peptide agonist of the thrombopoietin receptor, primarily used in the treatment of thrombocytopenia associated with chronic immune thrombocytopenia (idiopathic thrombocytopenic purpura), chronic hepatitis C infection, and severe aplastic anemia. It functions by stimulating the production of platelets from megakaryocytes in the bone marrow, thereby increasing platelet counts in patients with low levels. Eltrombopag has been shown to be effective in improving platelet levels and reducing the need for platelet transfusions in various clinical settings .

Source and Classification

Eltrombopag is classified as a thrombopoietin receptor agonist and is derived from biphenylcarboxylic acid derivatives. It is marketed under various brand names, with Promacta being one of the most recognized. The compound was developed by GlaxoSmithKline and received approval from the United States Food and Drug Administration in 2008 for specific indications related to thrombocytopenia .

Synthesis Analysis

Methods

The synthesis of Eltrombopag involves several key steps, including diazotization, coupling reactions, and hydrolysis. A notable method includes:

  1. Diazotization Reaction: An amine or its salt undergoes diazotization under acidic conditions using sodium nitrite to form a diazonium salt.
  2. Coupling Reaction: The diazonium salt is then coupled with a suitable coupling partner (such as 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid) under alkaline conditions.
  3. Hydrolysis: The resulting compound is hydrolyzed to yield Eltrombopag.

This method emphasizes the use of readily available starting materials and conditions that are conducive to high yields and purity .

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, pH, and solvent systems. For instance, a mixed solvent system of organic solvents and water is often employed to optimize solubility and reaction rates during diazotization and coupling reactions .

Molecular Structure Analysis

Structure

Eltrombopag has a complex molecular structure characterized by its biphenyl backbone and carboxylic acid functional groups. The molecular formula is C25H30N4O4C_{25}H_{30}N_{4}O_{4}, with a molecular weight of approximately 442.53 g/mol.

Data

The compound exhibits several distinct forms (polymorphs) that can influence its solubility and bioavailability. Crystallographic studies have shown variations in lattice parameters depending on the polymorphic form, which can affect the drug's performance in pharmaceutical applications .

Chemical Reactions Analysis

Reactions

Eltrombopag can undergo various chemical reactions including:

  • Hydrolysis: Under alkaline conditions, Eltrombopag can hydrolyze to yield its corresponding carboxylic acid derivatives.
  • Nitration: The introduction of nitro groups can be performed on specific positions of the biphenyl structure to modify its pharmacological properties.

Technical Details

Reactions involving Eltrombopag are typically monitored using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure purity and yield at each stage of synthesis .

Mechanism of Action

Eltrombopag acts primarily by binding to the thrombopoietin receptor on megakaryocytes, leading to increased proliferation and differentiation of these cells into platelets. This mechanism enhances platelet production in patients suffering from conditions characterized by low platelet counts.

Process Data

Studies have demonstrated that Eltrombopag can significantly increase platelet counts within days of administration, with effects sustained over prolonged treatment periods. The pharmacokinetics show that peak plasma concentrations are achieved approximately 2 hours post-dose, with a half-life ranging from 5 to 9 hours depending on individual patient metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Eltrombopag is typically presented as a white to off-white crystalline powder.
  • Solubility: It is soluble in dimethyl sulfoxide and slightly soluble in water.

Chemical Properties

  • pH Stability: Eltrombopag demonstrates stability across a pH range of 4-8.
  • Thermal Stability: Decomposition occurs at temperatures exceeding 250 °C.

These properties are crucial for formulation development and ensuring consistent therapeutic efficacy .

Applications

Eltrombopag is primarily used in clinical settings for:

  • Treatment of Chronic Immune Thrombocytopenia: It helps manage patients who have not responded adequately to other treatments.
  • Chronic Hepatitis C Infection: It aids in increasing platelet counts prior to surgical procedures or invasive tests.
  • Severe Aplastic Anemia: Eltrombopag has been utilized as part of combination therapy to stimulate blood cell production.

Research continues into additional applications for Eltrombopag, including potential uses in other hematological disorders where platelet production may be impaired .

Discovery and Development of Eltrombopag

Structural Design and Optimization of Small-Molecule TPO Receptor Agonists

Eltrombopag (C₂₅H₂₂N₄O₄) is a biarylhydrazone-class thrombopoietin receptor (TpoR) agonist discovered through high-throughput screening of non-peptide libraries. Unlike endogenous thrombopoietin (TPO) or peptide agonists (e.g., romiplostim), eltrombopag binds to the TpoR transmembrane domain rather than the extracellular domain. This binding is metal ion-dependent, requiring zinc (Zn²⁺) to coordinate with histidine residue 499 (His499) in the receptor's juxtamembrane region, inducing conformational activation [1] [8]. The specificity for human and chimpanzee TpoR arises from a single amino acid difference at position 499 (histidine in humans vs. leucine in rodents/canines), explaining its species-restricted activity [7] [8].

Structural optimization focused on enhancing potency and oral bioavailability. Key modifications included:

  • Introduction of a carboxylic acid moiety to improve water solubility.
  • Optimization of the hydrazone linker to resist hydrolysis.
  • Addition of methyl groups on the phenyl ring to modulate metabolic stability [1].These changes resulted in an EC₅₀ of 30–300 nM in TpoR-dependent cell proliferation assays, with no cross-reactivity observed with receptors for erythropoietin, G-CSF, or interferon [7] [8].

Table 1: Key Structural Features of Eltrombopag vs. Other TPO-RAs

FeatureEltrombopagRomiplostimAvatrombopag
Chemical ClassBiarylhydrazonePeptibody (Fc-peptide)Benzoic acid derivative
Binding SiteTransmembrane domainExtracellular domainTransmembrane domain
Species SpecificityHuman/Chimpanzee onlyBroadHuman
TPO CompetitionNon-competitiveCompetitiveNon-competitive
Primary SignalingJAK-STAT (weak AKT)JAK-STAT/AKTJAK-STAT

Preclinical Evaluation of Oral Bioavailability and Pharmacokinetic Properties

Eltrombopag demonstrated promising oral bioavailability (∼52%) in preclinical models, a significant advancement over injectable TPO mimetics [8] [10]. However, its pharmacokinetics were complicated by:

  • Chelation Effects: Polyvalent cations (Ca²⁺, Mg²⁺, Al³⁺, Fe³⁺) in food or medications dramatically reduced absorption. A high-calcium meal decreased AUC(0–∞) by 75% when administered concurrently with the powder-for-oral-suspension (PfOS) formulation [3].
  • Protein Binding: >99% plasma protein binding, primarily to albumin, limiting free drug availability [5] [10].
  • Dose-Linearity: Exposure increased disproportionately with dose, necessitating careful titration [7].

Formulation strategies addressed these challenges:

  • The tablet formulation minimized interactions with dietary cations.
  • The PfOS formulation (developed for pediatrics) showed 22% higher bioavailability than tablets but remained susceptible to food interactions. Dosing 2 hours before or after meals mitigated this effect [3].

Table 2: Pharmacokinetic Parameters of Eltrombopag Formulations (Healthy Subjects)

ParameterTablet (Fasted)PfOS (Fasted)PfOS (High-Calcium Meal)PfOS (2h Pre-Meal)
AUC₀–∞ (ng·h/mL)3036.69.029.3
Relative BA1.001.220.250.80
Tₘₐₓ (h)4454

Hepatic impairment significantly altered pharmacokinetics: Moderate-to-severe liver dysfunction increased AUC by 80–93% due to reduced metabolism and plasma protein binding, necessitating dose reductions (25 mg starting dose). Renal impairment unexpectedly decreased exposure by up to 60%, though mechanisms remain unclear [5].

Overcoming Metabolic Challenges: Azo Reduction and Stability Studies

Eltrombopag contains an azo hydrazone linker (–N=N–), a potential site for reductive metabolism by gut microbiota. Preclinical studies confirmed bacterial azo reductases in the colon cleave this bond, producing metabolites that could impact systemic exposure [6]. In humans, this reduction was observed but did not significantly compromise efficacy due to:

  • Rapid Absorption: >80% absorbed in the upper jejunum, minimizing colonic bacterial exposure.
  • Metabolic Shunting: Hepatic metabolism via CYP1A2 and CYP2C8 oxidation, UGT1A1/UGT1A3 glucuronidation, and cleavage to form inactive metabolites, reducing reliance on bacterial processing [5] [10].

Stability studies addressed additional challenges:

  • pH Sensitivity: Degradation at gastric pH was mitigated by formulating eltrombopag as a monoethanolamine salt (eltrombopag olamine), enhancing solubility and stability [8] [10].
  • Iron Chelation: Eltrombopag's iron-binding property (Kd ∼10⁻⁶ M) raised concerns about off-target effects. However, preclinical models showed this could be leveraged therapeutically in iron-overload conditions or for anticancer effects via reactive oxygen species modulation [8] [13].

Key Milestones in the Approval Process for Hematologic Indications

Eltrombopag’s clinical development progressed through targeted trials leading to multi-indication approvals:

  • 2008: FDA approval for chronic immune thrombocytopenia (ITP) in adults refractory to corticosteroids/immunoglobulins, based on phase III trials (RAISE, EXTEND) demonstrating durable platelet responses (59% achieved ≥50,000 platelets/µL) [10] [14].
  • 2012: European approval for chronic hepatitis C-associated thrombocytopenia (ENABLE trials), enabling interferon-based antiviral therapy [10].
  • 2014: Breakthrough Therapy Designation for severe aplastic anemia (SAA) based on NIH trials showing 40% of refractory patients achieved hematologic responses in ≥1 lineage at 12 weeks. Trilineage responses occurred in 17% of patients, with median transfusion independence lasting >6 months [9] [21].
  • 2015: FDA expanded approval to pediatric ITP (≥1 year old) following PETIT trials.
  • 2018: Full FDA approval for SAA in combination with immunosuppressive therapy, making it the first oral TpoR agonist for this indication [9].

Table 3: Regulatory Milestones for Eltrombopag

YearIndicationRegionBasis
2008Chronic ITP (adults)USPhase III RAISE trial
2010Chronic hepatitis C thrombocytopeniaEUENABLE-1/2 trials
2014Breakthrough Therapy: SAAUSNIH trial 09-H-0154
2015Pediatric ITP (≥1 year)USPETIT1/2 trials
2018SAA (IST-refractory)USExtension data from NIH trial

The discovery of eltrombopag’s efficacy in SAA was serendipitous: Early trials aimed to reduce platelet transfusions revealed trilineage hematopoiesis, attributed to direct stimulation of hematopoietic stem cells via c-Mpl and iron chelation-mediated effects on the bone marrow niche [9] [21]. This expanded its therapeutic profile beyond thrombopoiesis.

Compound Names Mentioned: Eltrombopag, Promacta®, Revolade™, SB-497115.

Properties

Product Name

Eltrombopag

IUPAC Name

3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoic acid

Molecular Formula

C25H22N4O4

Molecular Weight

442.5 g/mol

InChI

InChI=1S/C25H22N4O4/c1-14-10-11-19(12-15(14)2)29-24(31)22(16(3)28-29)27-26-21-9-5-8-20(23(21)30)17-6-4-7-18(13-17)25(32)33/h4-13,28,30H,1-3H3,(H,32,33)

InChI Key

SVOQIEJWJCQGDQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Synonyms

3'-{(2Z)-2-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}-2'-hydroxy-3-biphenylcarboxylic acid

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.